An In-depth Technical Guide to 2-Ethylpyrazine: Chemical Structure and Properties
An In-depth Technical Guide to 2-Ethylpyrazine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. It is a colorless to pale yellow liquid with a characteristic nutty, roasted, and cocoa-like aroma.[1] This compound is naturally found in a variety of cooked or roasted foods, including baked goods, coffee, and meats, where it is formed through the Maillard reaction.[2] In addition to its significant role as a flavoring agent in the food and fragrance industries, 2-ethylpyrazine and its derivatives have garnered interest in the pharmaceutical sector for their potential biological activities, notably as first-generation H1-receptor antagonists.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and biological activity of 2-ethylpyrazine.
Chemical Structure and Identification
2-Ethylpyrazine consists of a pyrazine ring substituted with an ethyl group at the C-2 position.
| Identifier | Value |
| IUPAC Name | 2-ethylpyrazine[1] |
| Chemical Formula | C₆H₈N₂[1] |
| CAS Number | 13925-00-3[1] |
| FEMA Number | 3281[5] |
| InChI | InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3[1] |
| SMILES | CCC1=NC=CN=C1[1] |
Physicochemical Properties
A summary of the key physicochemical properties of 2-ethylpyrazine is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 108.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 152-153 °C | [1] |
| Melting Point | -19 °C | |
| Density | 0.984 g/mL at 25 °C | [1] |
| Solubility | Soluble in water, organic solvents, and oils. | [1] |
| Vapor Pressure | 4.01 mmHg at 25°C | |
| Refractive Index | n20/D 1.498 | [1] |
| Flash Point | 42.78 °C |
Experimental Protocols
Synthesis of 2-Ethylpyrazine
Materials:
-
Ethylenediamine
-
1,2-Propanediol
-
Oxidizing agent (e.g., copper chromite)
-
Solvent (e.g., high-boiling point ether)
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separating funnel, etc.)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethylenediamine and 1,2-propanediol in a suitable high-boiling point solvent.
-
Add the oxidizing agent to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure 2-ethylpyrazine.
Analytical Characterization
GC-MS is a powerful technique for the identification and quantification of volatile compounds like 2-ethylpyrazine.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
Carrier gas: Helium at a constant flow rate of 1.5 mL/min.[6]
Sample Preparation:
-
For liquid samples (e.g., food extracts), dilute with a suitable solvent like dichloromethane.
-
For solid samples, perform solvent extraction or headspace analysis.[7]
GC-MS Parameters:
-
Injector Temperature: 290 °C[6]
-
Oven Program:
-
Transfer Line Temperature: 280 °C[6]
-
Ion Source Temperature: 230 °C[7]
-
Ionization Mode: Electron Impact (EI) at 70 eV[1]
-
Mass Range: m/z 40-400
NMR spectroscopy is essential for the structural elucidation of 2-ethylpyrazine.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Sample Preparation: [8]
-
Dissolve 5-25 mg of 2-ethylpyrazine in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a pipette with a cotton plug into a clean NMR tube.
-
Cap the NMR tube and place it in the spectrometer.
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): 8.51 (s, 1H), 8.41 (d, J = 2.6 Hz, 1H), 8.39 (s, 1H), 2.85 (q, J = 7.6 Hz, 2H), 1.36 (t, J = 7.6 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm): 159.0, 144.3, 144.1, 142.3, 28.8, 13.5.
FTIR spectroscopy is used to identify the functional groups present in 2-ethylpyrazine.
Instrumentation:
-
FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]
Sample Preparation (Neat Liquid): [9]
-
Place a drop of neat 2-ethylpyrazine onto a KBr plate.
-
Place a second KBr plate on top and gently press to form a thin film.
-
Mount the plates in the sample holder of the FTIR spectrometer.
Analysis:
-
Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Characteristic peaks for the pyrazine ring and the ethyl group should be observed.
Biological Activity and Signaling Pathway
2-Ethylpyrazine is classified as a first-generation H1-receptor antagonist.[3] These compounds act as inverse agonists at the histamine H1 receptor, meaning they inhibit its constitutive activity.[3] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is responsible for the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.[10] As an inverse agonist, 2-ethylpyrazine binds to the H1 receptor and stabilizes its inactive conformation, thereby blocking this signaling pathway.
Visualizations
Caption: 2D structure of 2-Ethylpyrazine.
Caption: Workflow for synthesis and analysis.
References
- 1. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H1 antagonist - Wikipedia [en.wikipedia.org]
- 4. Antiallergic effects of H1-receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
